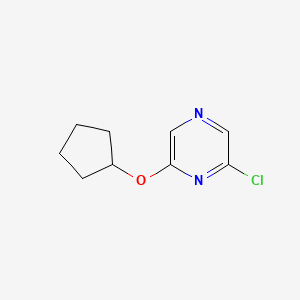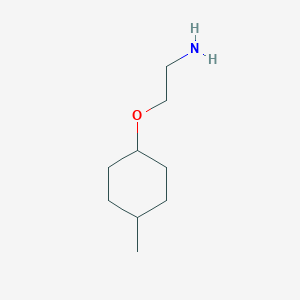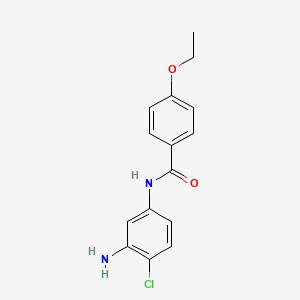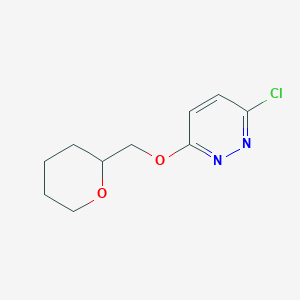
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine
Overview
Description
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It belongs to the class of halides and is primarily used in research settings . This compound features a pyridazine ring substituted with a chloro group and a tetrahydro-2H-pyran-2-ylmethoxy group, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine typically involves the reaction of pyridazine derivatives with appropriate chloro and tetrahydro-2H-pyran-2-ylmethoxy substituents. One common method involves the use of DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as halogenation agents to generate the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.
Common reagents used in these reactions include halogenation agents like NIS and NBS, as well as catalysts like DABCO . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and binding affinities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine involves its interaction with molecular targets such as enzymes and DNA. . The compound’s effects are mediated through its ability to form stable complexes and undergo substitution reactions, which can alter the activity of its molecular targets.
Comparison with Similar Compounds
3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine can be compared to other pyridazine derivatives, such as:
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains an oxygen atom at the 3-position of the pyridazine ring and exhibits diverse biological activities.
2-Chloro-tetrahydropyran: A related compound with a similar tetrahydropyran ring but different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-chloro-6-(oxan-2-ylmethoxy)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCMVAAMYBGXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



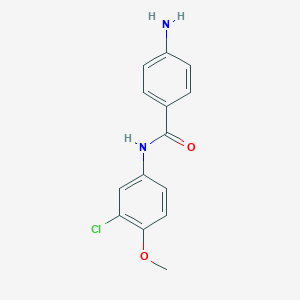
amine](/img/structure/B3072181.png)
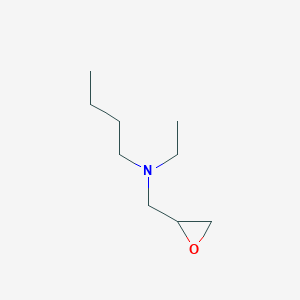

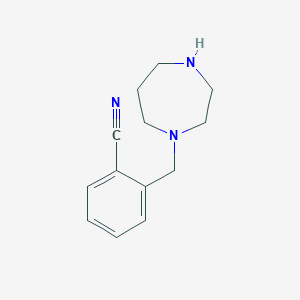
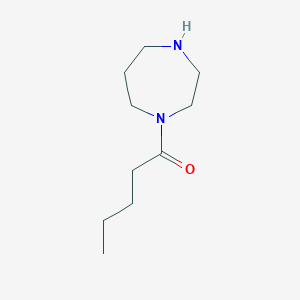
![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
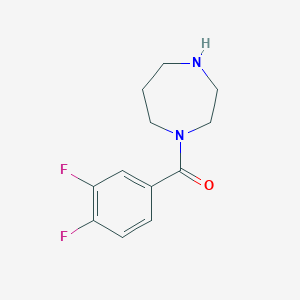
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)
